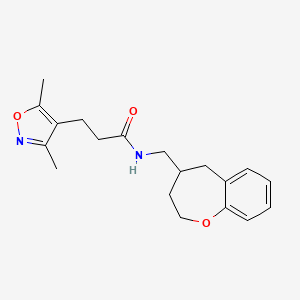![molecular formula C20H16N2OS B5641169 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5641169.png)
1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol derivatives has been achieved through multicomponent reactions, showcasing the efficiency of various catalysts and conditions. For instance, Pelit and Turgut (2016) demonstrated the use of (+)-camphor-10-sulfonic acid ((+)-CSA) as an effective catalyst under ultrasound-promoted solvent-free conditions for the condensation of 2-aminothiazole, aromatic aldehydes, and 2-naphthol (Pelit & Turgut, 2016). Similarly, Li and Mao (2011) synthesized these derivatives via a one-pot three-component Mannich reaction under solvent-free conditions, highlighting the advantages of no use of volatile organic solvents and hazardous catalysts (Li & Mao, 2011).
Molecular Structure Analysis
Investigations into the molecular structure of these compounds utilize various spectrometric techniques, including NMR, CMR, and FT–IR, providing detailed insights into their chemical framework. Patel and Patel (2017) characterized a series of related heterocyclic compounds, contributing to the understanding of the structural features essential for biological activity (Patel & Patel, 2017).
Chemical Reactions and Properties
The chemical reactivity of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol derivatives has been explored through various reactions, including ring-closure reactions and condensations. For example, the derivatives obtained by Pelit and Turgut were further converted in ring-closure reaction with formaldehyde to yield naphthoxazine derivatives (Pelit & Turgut, 2016).
Physical Properties Analysis
Studies on the physical properties of these compounds, such as solubility, melting points, and crystal structure, contribute to a deeper understanding of their behavior in various environments and their potential applicability in different domains. Although specific details on the physical properties of 1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol were not directly found in the reviewed literature, general practices in characterizing these aspects involve crystallography and thermal analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, are crucial for determining the compound's potential uses. The ability of these derivatives to undergo ring-closure reactions, as well as their synthesis through solvent-free conditions, indicates significant versatility and environmental friendliness (Li & Mao, 2011).
Mecanismo De Acción
Direcciones Futuras
Thiazole derivatives, including “1-{[(4-phenyl-1,3-thiazol-2-yl)amino]methyl}-2-naphthol”, hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on optimizing their synthesis process, improving their biological activity, and reducing their potential toxicity .
Propiedades
IUPAC Name |
1-[[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19-11-10-14-6-4-5-9-16(14)17(19)12-21-20-22-18(13-24-20)15-7-2-1-3-8-15/h1-11,13,23H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAWOLLRYRFJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one](/img/structure/B5641101.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)
![[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5641147.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![(1R*,5R*)-6-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)

![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyridin-2-ylacetyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5641200.png)